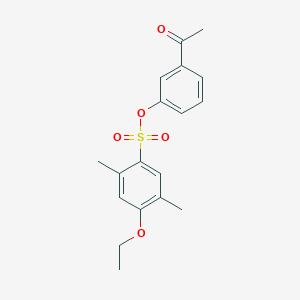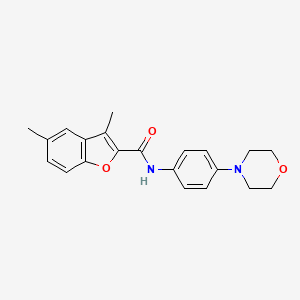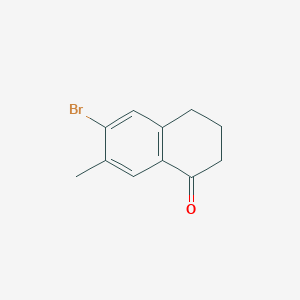
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-bromo-7-methylnaphthalene-1-one, is a synthetic compound used in a variety of scientific research applications. It is a derivative of naphthalene, a hydrocarbon found in coal tar, and is structurally similar to a variety of other compounds. In recent years, this compound has been used in various research applications, such as drug discovery and development, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
The compound 6-Bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one is closely related to the field of organic synthesis, where it can be involved in complex reactions leading to novel molecular structures. For instance, the oxidation reactions and synthesis of related compounds demonstrate the utility of similar structures in creating new molecules with potential applications in materials science and chemistry. A study highlights the synthesis of a complex spiro compound through reactions involving a similar dihydronaphthalen-1(2H)-one structure, showcasing its role in forming intricately structured molecules with unique properties (Malkova et al., 2014).
Antimicrobial Applications
Compounds structurally related to this compound have been explored for their antimicrobial properties. Research into aquatic fungi has led to the discovery of new metabolites with potential antimicrobial activities, indicating the broader applicability of such structures in developing new antimicrobial agents (Sun et al., 2011).
Cytoprotective Effects
Studies have also investigated the cytoprotective effects of dihydronaphthalenones, compounds with a core structure similar to this compound. These compounds have been found to exhibit protective effects against oxidative damage in cell models, suggesting potential applications in the development of therapeutic agents aimed at mitigating oxidative stress (Kil et al., 2018).
Catalytic Applications in Synthesis
The structural framework of this compound lends itself to catalytic applications in organic synthesis. A particular study demonstrates the use of a related dihydronaphthalene scaffold in rhodium-catalyzed cycloaddition reactions, highlighting its utility in constructing complex molecular architectures through efficient catalytic processes (Fang et al., 2009).
Bcl-2 Inhibitors for Anticancer Research
In the realm of anticancer research, derivatives of 3,4-dihydronaphthalen-1(2H)-one, a structure akin to this compound, have been synthesized and evaluated as Bcl-2 inhibitors. These studies are crucial in the search for novel therapeutic agents capable of modulating apoptotic pathways for cancer treatment (Wang et al., 2017).
Propiedades
IUPAC Name |
6-bromo-7-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABYDNGVZLVNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
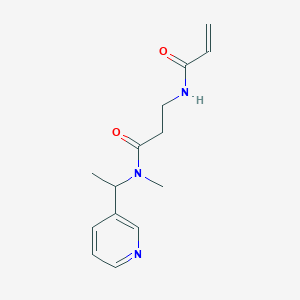
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)
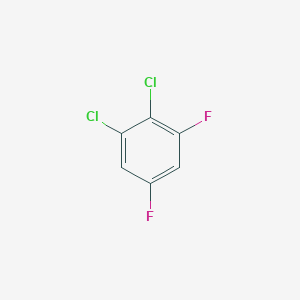
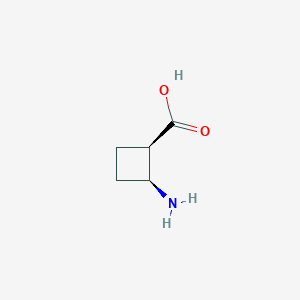
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
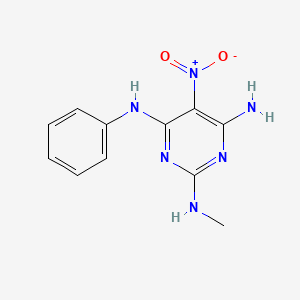
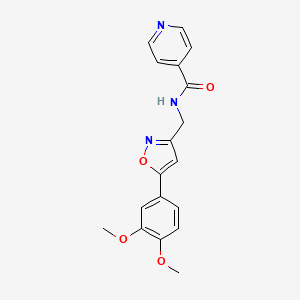
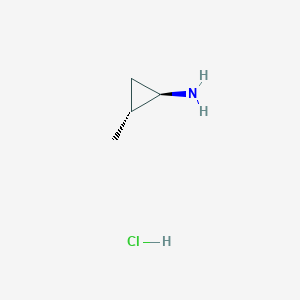
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)
![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)
